N-trichloroacetyl-2-azaadamantane
Description
Structure
3D Structure
Properties
CAS No. |
1155843-81-4 |
|---|---|
Molecular Formula |
C11H14Cl3NO |
Molecular Weight |
282.6 g/mol |
IUPAC Name |
1-(2-azatricyclo[3.3.1.13,7]decan-2-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C11H14Cl3NO/c12-11(13,14)10(16)15-8-2-6-1-7(4-8)5-9(15)3-6/h6-9H,1-5H2 |
InChI Key |
KODOUTQLARGWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)N3C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N Trichloroacetyl 2 Azaadamantane
Strategies for Constructing the 2-Azaadamantane (B3153908) Core
The formation of the rigid, bicyclic 2-azaadamantane framework is a critical prerequisite for the synthesis of the title compound. Chemists have employed several strategic approaches to build this core structure, including intramolecular cyclizations, ring expansions, and reductive amination protocols.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a primary strategy for assembling the 2-azaadamantane skeleton. This approach involves forming one of the rings from a suitably functionalized acyclic or monocyclic precursor. A common method involves a cyclization reaction that begins with precursors containing appropriate functional groups, which are then induced to form the bicyclic system under acidic conditions and controlled temperatures. evitachem.com
One prominent type of intramolecular cyclization is the aza-Wacker-type reaction. This palladium(II)-catalyzed oxidative process can forge new carbon-nitrogen bonds, leading to the formation of nitrogen-containing heterocyclic structures. nih.gov Although broadly applicable, the principle involves the nucleopalladation of an olefin bond followed by subsequent reactions to yield the desired fused heterocycle. nih.gov Another powerful cyclization technique is the intramolecular Diels-Alder (IMDA) reaction. In this approach, a molecule containing both a diene and a dienophile moiety can undergo a cycloaddition reaction to form a complex polycyclic system. nih.gov Specifically, stabilized 2-amino-1,3-dienes have been shown to react with pendant dienophiles at elevated temperatures to produce polycyclic scaffolds. nih.gov Similarly, the aza-Nazarov cyclization, a variant of the classic Nazarov reaction, provides a pathway to five-membered nitrogen heterocycles through the cyclization of divinyl ketones or their nitrogen-containing analogues. beilstein-journals.org
A documented synthesis of 2-azaadamantane itself involves the deprotection of N-benzyloxycarbonyl-4-bromo-2-azaadamantane. In this procedure, the precursor is treated with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst in the presence of triethylamine (B128534). This reaction, carried out at 20-30°C under a hydrogen pressure of 0.5 MPa, effectively removes the benzyloxycarbonyl protecting group to yield 2-azaadamantane with high efficiency.
Table 1: Example of 2-Azaadamantane Synthesis via Deprotection
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-benzyloxycarbonyl-4-bromo-2-azaadamantane | 10 wt % Pd/C, Triethylamine, Hydrogen | Ethanol, 20-30°C, 5 hours, 0.5 MPa H₂ | 2-Azaadamantane | 85% |
Ring Expansion Methodologies
Ring expansion reactions offer an alternative route to the azaadamantane core by enlarging a pre-existing ring within the molecular structure. wikipedia.org These methods can be particularly useful for accessing complex cyclic systems from more readily available smaller rings. springernature.com A general strategy involves the cross-dimerization of two different strained rings, which represents a significant synthetic advancement in creating larger N-heterocycles. springernature.com
Specific examples in adamantane (B196018) chemistry include intramolecular ring expansions of adamantan-2-one. These reactions, such as the Beckmann and Schmidt rearrangements, can be used to prepare 4-substituted homoadamantanes, which are structurally related to the azaadamantane framework. rsc.org The driving force for these rearrangements is often the formation of a more stable carbocation or a less strained ring system. For instance, the hydrolysis of an alkyl halide with a cyclobutane (B1203170) ring can lead to a cyclopentane (B165970) ring through a carbocation rearrangement, driven by the release of ring strain and the formation of a more stable tertiary carbocation. chemistrysteps.com
Reductive Amination Protocols
Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgjocpr.com This process typically occurs in a one-pot reaction under mild conditions. wikipedia.org The reaction proceeds in two main steps: the nucleophilic addition of an amine to the carbonyl group to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. libretexts.org
This method can be applied to construct the 2-azaadamantane core by using a precursor containing a ketone or aldehyde. The reaction is carried out in the presence of a suitable amine and a reducing agent. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com The reaction conditions are typically neutral or weakly acidic to facilitate imine formation without deactivating the amine nucleophile. wikipedia.org
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Chemical Formula | Key Features | Reference |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Commonly used for reducing aldehydes and ketones. | masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder alternative to NaBH₃CN. | masterorganicchemistry.com |
Introduction of the N-Trichloroacetyl Moiety
Once the 2-azaadamantane core is synthesized, the final step is the attachment of the trichloroacetyl group to the nitrogen atom. This is typically achieved through acylation.
Direct N-Acylation Procedures
The most straightforward method for introducing the trichloroacetyl group is through direct N-acylation of the 2-azaadamantane secondary amine. This reaction involves treating 2-azaadamantane with a suitable trichloroacetylating agent, such as trichloroacetyl chloride (Cl₃CCOCl). wikipedia.orgnih.gov The nitrogen atom of the azaadamantane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition-elimination reaction results in the formation of an amide bond and the release of hydrogen chloride (HCl). researchgate.net To neutralize the HCl byproduct, a base, such as triethylamine or an excess of the starting amine, is often added to the reaction mixture. researchgate.net
A related novel method for synthesizing N-substituted trichloroacetamides involves the in-situ generation of trichloroacetyl chloride from tetrachloroethylene (B127269) (TCE). nih.govkobe-u.ac.jp In this process, a solution of the amine in TCE is irradiated with a low-pressure mercury lamp while bubbling oxygen through the mixture at elevated temperatures (e.g., >70°C). The photochemical oxidation of TCE produces trichloroacetyl chloride, which then reacts immediately with the amine to yield the N-trichloroacetylated product in high yields. nih.govkobe-u.ac.jp
Tandem Reactions Incorporating Trichloroacetylation
Tandem reactions, also known as cascade or domino reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot without isolating intermediates. nih.gov This approach offers significant advantages in terms of efficiency and atom economy. While a specific tandem reaction that directly yields N-trichloroacetyl-2-azaadamantane is not prominently documented, the principles of tandem synthesis could be applied. For instance, one could envision a sequence where the final ring-closing cyclization to form the azaadamantane core is immediately followed by an in-situ acylation with a trichloroacetylating agent present in the reaction vessel. Such a process would streamline the synthesis by reducing the number of separate operational steps. nih.govnih.gov
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These syntheses often require careful control of reaction conditions to achieve the desired substitution patterns on the adamantane cage.
The regioselective functionalization of the 2-azaadamantane skeleton is a key challenge in the synthesis of its derivatives. The rigid structure of the adamantane cage presents distinct reactivity at its various positions. A notable example of regioselective synthesis involves the C-H functionalization of an N-protected 2-azaadamantane.
A significant advancement in this area is the regioselective C-H bromination of N-trifluoroacetyl-2-azaadamantane. This reaction has been shown to selectively introduce a bromine atom at the C5 position, yielding 5-bromo-N-trifluoroacetyl-2-azaadamantane. clockss.org This halogenated intermediate serves as a versatile precursor for the synthesis of various 5-substituted derivatives through cross-coupling reactions. clockss.org The choice of the N-trifluoroacetyl protecting group is crucial as it influences the reactivity and selectivity of the C-H functionalization. clockss.org
While direct regioselective synthesis on the this compound itself is not extensively documented, the principles established for the N-trifluoroacetyl analogue provide a strong foundation for developing similar strategies. The synthesis of other substituted 2-azaadamantanes, such as 2-azaadamantan-6-one, has also been achieved through multi-step sequences involving key steps like Curtius rearrangements and intramolecular cyclizations. acs.orgnih.gov These methods, while not always directly yielding C-substituted derivatives, highlight the diverse strategies available for constructing functionalized 2-azaadamantane scaffolds. acs.orgnih.gov
Table 1: Regioselective Bromination of N-Trifluoroacetyl-2-azaadamantane
| Starting Material | Reagents | Product | Yield | Reference |
| N-Trifluoroacetyl-2-azaadamantane | N-Bromosuccinimide (NBS), AIBN | 5-Bromo-N-trifluoroacetyl-2-azaadamantane | Good | clockss.org |
Note: AIBN (Azobisisobutyronitrile) is a radical initiator.
Stereoselectivity is a critical aspect of synthesizing complex molecules like adamantane derivatives, as the spatial arrangement of atoms can significantly impact their biological activity and physical properties. The synthesis of chiral azaadamantane derivatives often relies on principles of asymmetric synthesis, which can involve the use of chiral starting materials, chiral auxiliaries, or stereoselective reactions. ethz.ch
These strategies include:
Substrate-controlled synthesis: The inherent chirality of a starting material directs the stereochemical outcome of subsequent reactions. nih.gov
Reagent-controlled synthesis: A chiral reagent is used to introduce a new stereocenter with a specific configuration. nih.gov
Catalytic asymmetric synthesis: A chiral catalyst is employed to generate a chiral product from a prochiral substrate. nih.gov
The rigid and well-defined geometry of the 2-azaadamantane framework can facilitate stereocontrol during reactions, as the approach of reagents can be sterically hindered from one face of the molecule. This inherent structural feature is often exploited in the design of stereoselective synthetic routes for adamantane derivatives.
Comparative Analysis of Synthetic Efficiency and Yields
The synthesis of the parent 2-azaadamantane can be achieved through various routes with differing yields. For example, one method reports a 74% yield for the synthesis of 2-azaadamantane from 2-azatricyclo[3.3.1.1³,⁷]decane, 4-bromo- via reduction with lithium aluminum hydride. chemicalbook.com Another procedure, starting from N-benzyloxycarbonyl-4-bromo-2-azaadamantane, affords 2-azaadamantane in an 85% yield after hydrogenation.
The subsequent N-acylation step to introduce the trichloroacetyl group would be expected to proceed in high yield, as acylation of secondary amines with acyl chlorides is generally an efficient reaction. taylorandfrancis.com The synthesis of N-substituted trichloroacetamides from various amines and trichloroacetyl chloride often results in high yields. sigmaaldrich.com
Table 2: Comparison of Yields for Key Synthetic Steps in Azaadamantane Synthesis
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Reduction | 2-Azatricyclo[3.3.1.1³,⁷]decane, 4-bromo- | 2-Azaadamantane | 74 | chemicalbook.com |
| Hydrogenolysis | N-Benzyloxycarbonyl-4-bromo-2-azaadamantane | 2-Azaadamantane | 85 | |
| Multi-step Synthesis | Bicyclo[3.3.1]nonane-3,7,9-trione mono ethylene (B1197577) ketal | N-Benzyl-2-azaadamantan-6-one | 15 (4 steps) | nih.gov |
| Cyclization | Unsaturated benzyl (B1604629) carbamate | Bromo azaadamantane carbamate | 97-99 | nih.gov |
| Deprotection/Debromination | Bromo azaadamantane carbamate | 2-Azaadamantan-6-one (as Boc derivative) | 77 (overall) | nih.gov |
Chemical Reactivity and Transformation Mechanisms of N Trichloroacetyl 2 Azaadamantane
Reactivity Profile of the N-Trichloroacetyl Group
The N-trichloroacetyl group, -C(O)CCl₃, is a powerful electron-withdrawing moiety that profoundly influences the reactivity of the 2-azaadamantane (B3153908) system. Its presence deactivates the nitrogen atom's lone pair through delocalization, making the amide less basic and nucleophilic compared to a simple secondary amine. The primary sites of reactivity associated with this group are the electrophilic carbonyl carbon and the three chlorine atoms, which can participate in radical reactions.
Cleavage and Deprotection Reactions
The trichloroacetyl group can serve as a protecting group for the nitrogen atom of the azaadamantane, and its removal is a key synthetic transformation. Deprotection can be achieved under various conditions, tailored to the substrate's sensitivity.
Common methods for the cleavage of N-trichloroacetamides include:
Basic Hydrolysis : Treatment with aqueous or alcoholic bases is a standard method. Reagents like sodium hydroxide (B78521) (NaOH) in ethanol, potassium carbonate (K₂CO₃) in methanol, or cesium carbonate (Cs₂CO₃) in solvents like dimethylformamide (DMF) can effectively hydrolyze the amide bond to release the free amine. researchgate.netresearchgate.netthieme-connect.com The reaction typically requires heating to proceed at a practical rate. researchgate.netresearchgate.net
Reductive Cleavage : For substrates sensitive to harsh basic conditions, reductive methods can be employed. Reagents such as diisobutylaluminium hydride (DIBAL-H) have been used to cleave trichloroacetamides. researchgate.net Another approach involves the reductive cleavage of related 2,2,2-trichloroethyl (TCE) esters using titanocene (B72419) catalysis, which proceeds through a radical-based mechanism. chimia.ch
The choice of deprotection strategy depends on the other functional groups present in the molecule to avoid undesired side reactions.
Nucleophilic Additions and Substitutions
The carbonyl carbon of the trichloroacetyl group is highly electrophilic due to the inductive effect of the adjacent trichloromethyl group. This makes it susceptible to attack by nucleophiles. A significant reaction pathway involves the base-catalyzed condensation with nucleophiles like amines or alcohols. This transformation is believed to proceed through the elimination of chloroform (B151607) (CHCl₃) to generate a highly reactive isocyanate intermediate in situ. This intermediate is then rapidly trapped by the nucleophile. nih.govacs.org
Reaction with Amines : Leads to the formation of urea (B33335) derivatives.
Reaction with Alcohols : Results in the formation of carbamates.
This reactivity allows for the conversion of the N-trichloroacetyl group into other important functional groups under relatively mild conditions.
Role of the Trichloroacetyl Moiety in Activating the 2-Azaadamantane System
The trichloroacetyl group is not merely a protecting group; it is a crucial activating component that enables unique transformations of the azaadamantane framework. Its strong electron-withdrawing nature is key to this activation.
Firstly, when an unsaturated moiety is introduced into the azaadamantane skeleton to form an N-trichloroacetyl enamide, the trichloroacetyl group modulates the enamide's reactivity. It reduces the nucleophilicity of the enamide's carbon-carbon double bond, making it more stable and less prone to undesired reactions compared to a typical enamine. nih.gov
Secondly, and most importantly for synthetic applications, the trichloroacetyl group serves as a precursor for radical generation. The carbon-chlorine bonds are relatively weak and can be homolytically cleaved using transition metal catalysts, initiating powerful radical cyclization cascades. researchgate.netnih.gov
Finally, in acid-catalyzed reactions, the group facilitates the formation of N-acyliminium ions from enamides. nih.govacs.org The electron-withdrawing character of the group stabilizes this reactive intermediate, guiding the regiochemical and stereochemical outcome of subsequent cyclization steps.
Mechanistic Pathways of Key Transformations
The activating role of the N-trichloroacetyl group facilitates several powerful synthetic transformations, primarily through radical and acid-catalyzed pathways involving enamide derivatives.
Radical Cyclization Pathways Involving N-Trichloroacetyl Enamides
One of the most significant applications of N-trichloroacetyl enamides is in Atom Transfer Radical Cyclization (ATRC) reactions to form new heterocyclic rings fused to the azaadamantane core. researchgate.net This method provides an efficient way to construct complex polycyclic alkaloids. researchgate.netresearchgate.net
The general mechanism for an ATRC reaction is as follows:
Initiation : A transition metal catalyst in a lower oxidation state (e.g., Cu(I) or Ru(II)) abstracts a chlorine atom from the trichloroacetyl group. This generates a dichloromethyl radical on the nitrogen substituent and oxidizes the metal catalyst (e.g., to Cu(II)Cl or Ru(III)Cl). nih.govwarwick.ac.uk
Cyclization : The newly formed electrophilic radical undergoes an intramolecular addition to a tethered carbon-carbon double or triple bond (the enamide part of the system). This is typically a highly regioselective 5-endo-trig cyclization, which forms a new five-membered ring and transfers the radical to a new position on the carbon skeleton. researchgate.net
Termination : The cyclized radical is quenched by abstracting the chlorine atom back from the oxidized metal complex. This regenerates the active catalyst and yields the final chlorinated lactam product, with the metal returning to its initial lower oxidation state. warwick.ac.uk
Microwave activation has been shown to significantly accelerate these reactions, leading to high yields and diastereoselectivity in the synthesis of various lactams, including morphan and indole (B1671886) scaffolds. researchgate.netnih.gov
| Catalyst System | Substrate Type | Key Conditions | Product Type | Reference(s) |
| RuCl₂(PPh₃)₃ | N-alkenyl trichloroacetamide | Microwave irradiation | γ- and δ-lactams | researchgate.netnih.gov |
| CuCl/bpy | N-allyl trichloroacetamide | Low temperature (-70°C to -15°C) | γ-lactams | researchgate.net |
| CuBr with pyridylmethanimine ligands | Monohalo-acetamides | Room Temperature | γ- and β-lactams | warwick.ac.uk |
| Ni/AcOH | N-benzyl trichloroacetamide | Acetic Acid | Spirolactams | researchgate.net |
Acid-Catalyzed Reactions
When N-trichloroacetyl-2-azaadamantane derivatives containing unsaturation (enamides) are treated with a Brønsted or Lewis acid, they can undergo stereoselective cyclization reactions. chemrxiv.org The key mechanistic pathway is often an aza-Prins cyclization. nih.gov
The mechanism proceeds via the following steps:
Protonation/Activation : The acid catalyst protonates the enamide double bond. This initial step is often highly stereocontrolled. nih.gov
Formation of N-Acyliminium Ion : The protonation leads to the formation of a stabilized N-acyliminium ion intermediate. This species is electrophilic and poised for intramolecular attack. nih.govacs.org
Nucleophilic Attack : A tethered nucleophile, such as an alkene or alkyne, attacks the electrophilic iminium carbon. This cyclization step, for instance a 6-exo-trig closure, forges a new carbon-carbon bond and creates a new ring system. nih.gov
Deprotonation/Quenching : The resulting cationic intermediate is neutralized, often by loss of a proton or trapping by a nucleophile from the reaction medium, to yield the final polycyclic product. nih.gov
These acid-catalyzed cascades are powerful tools for building complex molecular architectures from relatively simple precursors in a highly controlled manner. acs.org
Influence of Molecular Architecture on Reactivity
The chemical reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects arising from its unique molecular architecture. This architecture is characterized by the rigid, polycyclic cage of the 2-azaadamantane moiety and the strong electron-withdrawing nature of the N-trichloroacetyl group. These features dictate the accessibility of reactive sites and the electronic nature of the amide bond, thereby controlling the compound's behavior in chemical transformations.
The 2-azaadamantane core imposes significant steric constraints due to its bulky and inflexible cage-like structure. This steric hindrance can impede the approach of reagents to the nitrogen atom and the adjacent carbonyl group. chemistrylearner.comwikipedia.orgyoutube.com Consequently, reactions that require nucleophilic attack at the carbonyl carbon or transformations involving the nitrogen atom may be significantly slower compared to acyclic or more flexible cyclic amides. The rigidity of the adamantane (B196018) cage ensures that the spatial arrangement of substituents is fixed, which can lead to high stereoselectivity in reactions where new chiral centers are formed.
In contrast to the steric shielding of the core, derivatives like 2-Azaadamantane N-Oxyl (AZADO) have been noted for being less sterically hindered around the reactive nitroxyl (B88944) radical compared to other common catalysts like TEMPO, leading to enhanced reactivity in oxidation reactions. organic-chemistry.orgnih.govacs.org This suggests that the specific geometry of the azaadamantane cage can, in certain contexts, present a less cluttered environment at a specific reactive center than other bulky structures. For this compound, the key factor is the accessibility of the amide group, which is nestled within the cage structure.
From an electronic standpoint, the trichloroacetyl group is a powerful electron-withdrawing group. This is due to the strong inductive effect of the three chlorine atoms on the α-carbon. As a result, the electron density on the amide nitrogen is significantly reduced, which in turn decreases its nucleophilicity and basicity. This electronic effect also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, provided that steric hindrance does not prevent the approach of the nucleophile. nih.govnih.gov
The electron-withdrawing nature of the trichloroacetyl group also influences the stability of the amide bond itself. Generally, amides are stabilized by resonance, involving the delocalization of the nitrogen lone pair into the carbonyl group. However, strongly electronegative substituents on the nitrogen can diminish this resonance stabilization, leading to a longer, weaker amide bond that may be more susceptible to cleavage under certain conditions. researchgate.net
The following table summarizes the expected influence of the molecular architecture of this compound on its reactivity in various transformation types, based on established principles of steric and electronic effects in analogous systems.
| Transformation Type | Expected Influence of 2-Azaadamantane Cage (Steric Effect) | Expected Influence of N-Trichloroacetyl Group (Electronic Effect) | Predicted Overall Reactivity |
| Nucleophilic Acyl Substitution | Hindered approach to the carbonyl carbon, slowing the reaction rate. chemistrylearner.com | Increased electrophilicity of the carbonyl carbon, favoring attack. nih.gov | Moderate; outcome dependent on the balance of steric and electronic factors. |
| N-Deacylation (Amide Bond Cleavage) | Steric bulk may hinder reagent access to the amide bond. | Weakened amide bond due to reduced resonance stabilization, potentially facilitating cleavage. researchgate.net | Plausible under specific conditions that can overcome steric barriers. |
| Reactions at α-carbon of the acyl group | Steric shielding of the α-carbon by the adamantane cage. | Activation of α-protons (if any were present) is not a primary factor for the trichloromethyl group. | Low, due to significant steric hindrance. |
| Protonation at Nitrogen | Sterically hindered. | Significantly reduced basicity of the nitrogen atom. nih.gov | Very low; the nitrogen is non-basic. |
| Protonation at Carbonyl Oxygen | Sterically accessible. | Reduced basicity due to electron withdrawal by the trichloroacetyl group. | Low to moderate, depending on the acid strength. |
Structural Characterization and Conformational Analysis of N Trichloroacetyl 2 Azaadamantane
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in unequivocally determining the molecular structure of N-trichloroacetyl-2-azaadamantane. Advanced nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide key information about the chemical environment of each proton and carbon atom in the azaadamantane cage and the N-trichloroacetyl group. ipb.ptmdpi.com
The ¹H NMR spectrum typically shows signals corresponding to the protons on the adamantane (B196018) cage. Due to the rigid nature of the cage, these protons exhibit characteristic chemical shifts and coupling constants that can be used to confirm the adamantane framework. The protons closer to the nitrogen atom and the electron-withdrawing trichloroacetyl group are expected to be deshielded and resonate at a lower field.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the azaadamantane skeleton and the carbonyl and trichloromethyl carbons of the acyl group. rsc.orgnp-mrd.org The chemical shifts of the carbon atoms are influenced by their proximity to the nitrogen atom and the electronegative chlorine atoms.
To provide a clearer understanding, the predicted ¹H and ¹³C NMR chemical shifts for the parent 2-azaadamantane (B3153908) scaffold and the trichloroacetyl group are presented below. Note that the actual spectra of this compound would show shifts influenced by the combination of these two fragments.
Predicted ¹H NMR Chemical Shifts
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cage CH | 1.5 - 2.5 | Multiplet |
| Cage CH₂ | 1.7 - 2.8 | Multiplet |
| Protons α to Nitrogen | 2.8 - 3.5 | Multiplet |
Predicted ¹³C NMR Chemical Shifts
| Carbon Position | Typical Chemical Shift (ppm) |
|---|---|
| Cage CH | 25 - 40 |
| Cage CH₂ | 30 - 45 |
| Carbons α to Nitrogen | 50 - 65 |
| C=O (Amide) | 160 - 170 |
| -CCl₃ | 90 - 100 |
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography Studies of this compound and Analogues
The crystal structure would confirm the rigid, chair-like conformations of the six-membered rings that constitute the adamantane cage. The nitrogen atom at position 2 introduces a slight distortion in the cage's symmetry compared to adamantane itself. The N-trichloroacetyl group's geometry, including the planarity of the amide bond and the orientation of the trichloromethyl group relative to the cage, would be precisely determined.
The table below presents typical bond lengths and angles expected for the key structural features of this compound, based on data from analogous structures.
Expected Crystallographic Parameters
| Parameter | Expected Value |
|---|---|
| C-N (amide) bond length | ~1.34 Å |
| C=O (amide) bond length | ~1.23 Å |
| N-C (cage) bond length | ~1.47 Å |
| C-C (cage) bond length | ~1.54 Å |
| C-N-C bond angle | ~118° |
| O=C-N bond angle | ~122° |
Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice would also be identified through X-ray analysis.
Conformational Preferences and Dynamics
The conformational behavior of this compound is primarily governed by the rigidity of the azaadamantane cage and the rotational dynamics of the N-trichloroacetyl group.
Rotational Barriers and Stereodynamics of the N-Trichloroacetyl Group
A key dynamic process in this compound is the restricted rotation around the N-C(O) amide bond. researchgate.netrsc.org This rotation is hindered due to the partial double bond character of the C-N bond, a phenomenon common to all amides. The energy barrier to this rotation can be significant, leading to the existence of distinct rotational isomers, or rotamers, at room temperature. nih.gov
The height of this rotational barrier is influenced by both steric and electronic factors. The bulky trichloromethyl group and the rigid azaadamantane cage can sterically hinder rotation. Electronically, the electron-withdrawing nature of the trichloroacetyl group affects the electron density at the nitrogen atom and the degree of C-N double bond character.
Dynamic NMR (DNMR) spectroscopy is a primary technique used to study such rotational barriers. By monitoring the NMR spectra at different temperatures, the rate of interconversion between rotamers can be determined, and the activation energy for the rotation can be calculated. For similar N-acyl systems, these barriers are typically in the range of 15-25 kcal/mol. nih.govresearchgate.net
Stereochemical Aspects of the 2-Azaadamantane Scaffold
The 2-azaadamantane scaffold possesses inherent chirality. acs.org The substitution pattern on the adamantane cage can lead to the existence of enantiomers. In the case of this compound, the molecule is chiral due to the presence of the nitrogen atom at a bridgehead position, which breaks the symmetry of the parent adamantane structure.
The synthesis of this compound from an achiral precursor would result in a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers would require chiral chromatography or resolution with a chiral resolving agent. The absolute configuration of a single enantiomer would be determined using techniques such as X-ray crystallography of a derivative with a known chiral auxiliary or by chiroptical methods like circular dichroism (CD) spectroscopy.
Chiral Properties and Stereoisomerism
This compound is an intrinsically chiral molecule. The source of its chirality is the rigid, cage-like 2-azaadamantane core structure. The adamantane cage itself is achiral due to its high symmetry (point group Td). However, the substitution of a carbon atom at the 2-position with a nitrogen atom breaks this symmetry, creating a chiral center.
Consequently, this compound exists as a pair of enantiomers. These stereoisomers are non-superimposable mirror images of each other. The synthesis of this compound, as documented in patent literature, typically starts from achiral or racemic precursors and does not employ chiral catalysts or resolving agents. google.comgoogleapis.com This results in the formation of the compound as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.
The physical properties of enantiomers are identical, except for their interaction with plane-polarized light and other chiral substances. The separation of these enantiomers, a process known as chiral resolution, would be necessary to obtain optically pure samples. wikipedia.orglibretexts.org Common methods for resolution include the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography. pharmtech.comnih.gov However, specific data on the successful chiral resolution of this compound is not available in the reviewed literature.
Table 1: Fundamental Properties of Enantiomers of this compound
| Property | (R)-N-trichloroacetyl-2-azaadamantane | (S)-N-trichloroacetyl-2-azaadamantane | Relationship |
| Molecular Formula | C₁₁H₁₄Cl₃NO | C₁₁H₁₄Cl₃NO | Identical |
| Molar Mass | 282.59 g/mol | 282.59 g/mol | Identical |
| Melting Point | Identical | Identical | Identical in a pure state |
| Boiling Point | Identical | Identical | Identical |
| Solubility (in achiral solvents) | Identical | Identical | Identical |
| Specific Rotation ([α]D) | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | e.g., +x° vs. -x° |
| Interaction with Chiral Molecules | Different | Different | Forms diastereomeric interactions |
Due to the nature of the amide bond within the N-trichloroacetyl group, conformational isomerism (atropisomerism) around the C(O)-N bond is also a theoretical possibility. However, the high rotational barrier is less likely to lead to stable, isolable atropisomers at room temperature compared to more sterically hindered N-acyl systems. mdpi.com The primary and most significant stereochemical feature remains the point chirality of the aza-adamantane skeleton.
Diastereoselectivity and Enantioselectivity in Synthesized Structures
The known synthesis of this compound involves the acid-catalyzed intramolecular cyclization of N-trichloroacetyl-endo-bicyclo[3.3.1]non-6-en-3-ylamine. google.comgoogleapis.com This reaction transforms a bicyclic precursor into the tricyclic adamantane framework.
Diastereoselectivity: In the context of this specific synthesis, diastereoselectivity is not a primary consideration because the substrate, N-trichloroacetyl-endo-bicyclo[3.3.1]non-6-en-3-ylamine, is a single diastereomer. The reaction pathway involves the formation of a new carbon-carbon bond to close the third ring, and this does not generate a new stereocenter in a way that would produce diastereomeric products. The stereochemistry of the resulting adamantane cage is predetermined by the endo configuration of the starting material. Therefore, the synthesis is highly diastereospecific, yielding a single diastereomeric product framework.
Enantioselectivity: The documented synthetic route does not employ any chiral control elements. google.comgoogleapis.com The starting materials are not specified as being enantiomerically pure, and the reaction is catalyzed by a simple achiral acid (trifluoromethanesulfonic acid). As a result, the synthesis is not enantioselective. If the synthesis begins with a racemic mixture of the bicyclic precursor, the product will be a racemic mixture of this compound.
Table 2: Stereochemical Outcome of the Documented Synthesis
| Stereochemical Aspect | Outcome | Rationale |
| Diastereoselectivity | Not applicable/Highly specific | The reaction transforms a single diastereomer of the starting material into a single diastereomeric product framework. |
| Enantioselectivity | Not enantioselective (produces a racemate) | The synthesis utilizes achiral reagents and catalysts, leading to no preference for the formation of one enantiomer over the other. |
To date, there are no reports in the scientific literature describing an asymmetric synthesis of this compound that would yield an enantiomerically enriched or pure product directly. Achieving enantioselectivity would require a different synthetic strategy, such as using a chiral catalyst to guide the cyclization or starting with an enantiomerically pure bicyclic precursor obtained through chiral resolution. wikipedia.org
Theoretical and Computational Studies of N Trichloroacetyl 2 Azaadamantane
Electronic Structure and Bonding Analysis
The unique structure of N-trichloroacetyl-2-azaadamantane, which combines a rigid bicyclic amine with a strongly electron-withdrawing acyl group, gives rise to distinct electronic properties.
Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure of molecules like this compound. elsevierpure.comukm.my DFT calculations allow for the optimization of the molecule's geometry and the determination of various electronic parameters. For related azaadamantane derivatives, studies have shown that DFT can accurately predict structural parameters that correlate with reactivity. researchgate.net
In a typical DFT study of this molecule, the geometry would be optimized to find the lowest energy structure. From this, key structural details can be analyzed. For instance, the planarity at the nitrogen atom, defined by the C-N-C bond angle within the cage and the N-C bond to the acetyl group, is a critical parameter. This angle provides insight into the hybridization of the nitrogen atom's orbitals. researchgate.net Calculations on similar azaadamantane N-oxyl radicals have demonstrated a strong correlation between this structural parameter and electronic properties. researchgate.net
The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) is crucial for obtaining accurate results that align with experimental data where available.
Table 1: Illustrative Geometrical Parameters for a 2-Azaadamantane (B3153908) Core Calculated by DFT (Note: This data is illustrative for a generic 2-azaadamantane structure and not specific to this compound, as detailed published data is unavailable.)
| Parameter | Typical Calculated Value |
|---|---|
| C-N Bond Length (in cage) | 1.47 Å |
| C-C Bond Length (average) | 1.54 Å |
The electronic behavior of this compound is governed by the interplay of its constituent parts. The nitrogen atom possesses a lone pair of electrons, which would typically be available for chemical reactions. However, the presence of the adjacent trichloroacetyl group significantly alters this behavior. The trichloroacetyl group is strongly electron-withdrawing due to the inductive effect of the three chlorine atoms.
This leads to a significant delocalization of the nitrogen lone pair towards the carbonyl group, forming an amide bond with substantial double-bond character. This interaction stabilizes the molecule but reduces the nucleophilicity of the nitrogen atom.
Computational methods can map the distribution of electron density across the molecule. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly informative.
HOMO: For this compound, the HOMO is expected to be located primarily around the azaadamantane cage and the nitrogen-carbonyl system. Its energy level indicates the molecule's ability to donate electrons.
LUMO: The LUMO is anticipated to be centered on the trichloroacetyl group, specifically on the antibonding π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.
Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular interactions and charge distribution within a crystal structure. This analysis can highlight regions of the molecule prone to electrophilic or nucleophilic attack.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for transformations to occur.
For any proposed reaction involving this compound, such as its hydrolysis or substitution, computational methods can locate the transition state (TS). The transition state represents the highest energy point along the reaction coordinate—a specific arrangement of atoms that is fleeting and cannot be isolated experimentally.
Locating a TS involves complex algorithms that search for a first-order saddle point on the potential energy surface. A confirmed transition state structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the energy barrier from reactant to product.
Once the structures of the reactants, products, and the transition state are optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), which is a key determinant of the reaction rate.
For example, in the hydrolysis of the trichloroacetyl group, the reaction would likely proceed via nucleophilic attack of a water molecule on the carbonyl carbon. The energy profile would show the initial energy of the reactants (this compound and water), the higher energy of the tetrahedral transition state, and the final energy of the products (2-azaadamantane and trichloroacetic acid). Such profiles are invaluable for understanding why a reaction is fast or slow and whether it is thermodynamically favorable.
Table 2: Illustrative Energy Profile Data for a Hypothetical Reaction (Note: The values are for illustrative purposes to explain the concept.)
| Species | Relative Free Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +22.5 |
Conformational Landscape Exploration
While the adamantane (B196018) cage itself is exceptionally rigid, the molecule as a whole possesses some conformational flexibility. The primary source of this flexibility is the rotation around the single bond connecting the nitrogen atom of the cage to the carbonyl carbon of the trichloroacetyl group.
Computational methods can be used to perform a conformational search by systematically rotating this bond and calculating the energy of each resulting conformer. This exploration reveals the potential energy surface associated with this rotation, allowing for the identification of energy minima (stable conformers) and the energy barriers that separate them.
Due to steric hindrance between the chlorine atoms of the trichloroacetyl group and the hydrogens on the adamantane framework, it is expected that certain rotational angles will be more stable than others. The results of such a study can determine the most likely three-dimensional structure or structures that the molecule adopts under normal conditions.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to model the behavior of molecules over time. While specific MM and MD studies on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its dynamics.
Molecular mechanics force fields calculate the potential energy of a molecule as a sum of bonded and non-bonded interactions. nih.gov For this compound, a force field would define parameters for bond stretching, angle bending, and torsional angles within the azaadamantane cage and the N-trichloroacetyl group. nih.gov These parameters are typically derived from experimental data or higher-level quantum mechanical calculations.
Table 1: Representative Molecular Mechanics Energy Terms
| Interaction Type | Description | Relevant Moieties in this compound |
|---|---|---|
| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | C-C, C-H, C-N, C=O, C-Cl |
| Angle Bending | Energy required to bend an angle from its equilibrium value. | C-N-C, N-C=O, C-C-Cl |
| Torsional (Dihedral) Angle | Energy associated with the rotation around a chemical bond. | Rotation around the N-C(O) amide bond |
| Van der Waals | Non-bonded attractive or repulsive forces between atoms. | Interactions between the trichloroacetyl group and the adamantane cage |
This table is illustrative and based on general principles of molecular mechanics.
Molecular dynamics simulations use these force fields to calculate the trajectory of atoms over time by solving Newton's equations of motion. nih.govhereon.de An MD simulation of this compound in a solvent, such as chloroform (B151607) or water, would reveal how the molecule moves, flexes, and interacts with its environment. This can provide information on conformational flexibility, solvent accessibility, and potential intermolecular interactions. nih.gov
Prediction of Preferred Conformations
The conformation of this compound is dominated by the rigid tricyclic cage of the 2-azaadamantane moiety. The primary source of conformational variability arises from the rotation around the N-C(O) amide bond. Computational methods, particularly Density Functional Theory (DFT), are adept at predicting the preferred conformations by calculating the relative energies of different rotational isomers (rotamers).
Studies on similar sterically hindered amides have shown that the rotation around the amide bond can be significantly restricted. strath.ac.uknih.govstrath.ac.uk For this compound, two principal conformations are expected, arising from the orientation of the trichloroacetyl group relative to the azaadamantane cage. These are often referred to as syn and anti conformers, depending on the dihedral angle.
DFT calculations can be used to generate a potential energy surface for the rotation around the N-C(O) bond. The minima on this surface correspond to the most stable conformations. The relative energies of these conformers can be used to predict their Boltzmann population at a given temperature. nih.gov
Table 2: Hypothetical DFT-Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| syn | ~0° | 0.00 | ~75 |
This table presents hypothetical data to illustrate the output of conformational analysis. Actual values would require specific DFT calculations.
Structure-Reactivity Relationships from Computational Insights
Computational chemistry offers profound insights into the chemical reactivity of this compound. nih.gov Methods like DFT can be used to calculate a variety of molecular descriptors that correlate with reactivity. nih.govresearchgate.netnih.gov
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. nih.gov
HOMO: The location of the HOMO indicates the most likely site for electrophilic attack. In this compound, this is expected to be localized around the nitrogen atom and the adamantane cage.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule.
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen.
Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. A strong positive potential is expected around the carbonyl carbon, further confirming its electrophilicity.
These computational insights can be used to predict how this compound will behave in chemical reactions, for example, in nucleophilic acyl substitution at the carbonyl group. numberanalytics.comnih.gov
Advanced Spectroscopic Property Prediction (e.g., Vibrational Circular Dichroism)
This compound is a chiral molecule, and as such, it exhibits chiroptical properties. Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. rsc.orgyoutube.com
The combination of experimental VCD spectroscopy and DFT calculations is a definitive method for assigning absolute stereochemistry. nih.govmdpi.com The process involves:
Experimental Measurement: The VCD spectrum of an enantiomerically pure sample of this compound is recorded.
Computational Modeling: The 3D structure of a specific enantiomer (e.g., the R-enantiomer) is optimized using DFT.
Spectrum Prediction: The vibrational frequencies and VCD intensities for the optimized structure are calculated using DFT. nih.govnih.gov This yields a predicted VCD spectrum.
Comparison: The experimental spectrum is compared to the predicted spectrum. A good match between the experimental spectrum and the spectrum calculated for the R-enantiomer confirms the absolute configuration as R. A mirror-image relationship indicates the S-enantiomer.
This technique is particularly valuable because it does not require crystallization of the compound, which is often a significant bottleneck in X-ray crystallography. youtube.com The detailed agreement between the signs and intensities of the calculated and experimental VCD bands provides a high degree of confidence in the assignment of the absolute configuration. researchgate.netuni-bonn.de
Applications in Advanced Organic Synthesis and Organocatalysis
N-Trichloroacetyl-2-azaadamantane as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate is well-documented, particularly in the construction of intricate molecular architectures and its role as a foundational component in multi-step synthetic pathways.
Precursor for Complex Molecular Architectures (e.g., Alkaloids)
The 2-azaadamantane (B3153908) skeleton, readily accessible from this compound, is a core structural motif in various biologically active alkaloids. The synthesis of these complex natural products often involves intricate multi-step sequences where the azaadamantane framework serves as a crucial starting point. For instance, the tropane alkaloids, a class of secondary metabolites with a characteristic 8-azabicyclo[3.2.1]octane ring, share a similar bicyclic core. The biosynthesis of these alkaloids involves the formation of a central N-methyl-Δ¹-pyrrolinium cation intermediate, which then undergoes further reactions to build the characteristic bicyclic system. While not a direct biosynthetic precursor, synthetic strategies toward tropane alkaloid analogues can leverage the rigid 2-azaadamantane scaffold.
The synthesis of tropane alkaloids like cocaine and scopolamine involves the formation of the tropane ring from precursors such as ornithine. This biosynthetic pathway proceeds through the formation of N-methyl-Δ¹-pyrrolinium, which acts as a branchpoint for the synthesis of various alkaloids. Synthetic routes often mimic these natural processes, employing cyclization reactions to construct the bicyclic core. The use of pre-formed bicyclic structures like 2-azaadamantane can significantly streamline the synthesis of complex alkaloid skeletons.
Building Block in Multi-Step Synthetic Strategies
Beyond its application in alkaloid synthesis, this compound and its derivatives are valuable building blocks in broader multi-step synthetic strategies. The trichloroacetyl group can be readily removed or transformed, providing a handle for further functionalization of the 2-azaadamantane core. This allows for the introduction of various substituents and the construction of more elaborate molecules.
Multi-step syntheses often require the sequential introduction of functional groups and the controlled formation of chemical bonds. The rigid and predictable geometry of the azaadamantane framework makes it an attractive scaffold for designing complex target molecules. Its use can help control stereochemistry and conformational preferences in the final product. The ability to modify the nitrogen atom and other positions on the adamantane (B196018) cage provides chemists with a versatile platform for creating diverse molecular structures with potential applications in medicinal chemistry and materials science.
2-Azaadamantane N-Oxyl (AZADO) and Derivatives in Catalysis
The true prominence of the 2-azaadamantane scaffold in modern organic chemistry lies in its application in organocatalysis, specifically through its N-oxyl derivative, 2-Azaadamantane N-Oxyl (AZADO). AZADO and its derivatives have emerged as highly efficient and selective catalysts for oxidation reactions.
Mechanism of Nitroxyl (B88944) Radical Catalysis
Nitroxyl radicals, such as AZADO and the well-known 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), catalyze oxidation reactions through a cycle involving an oxoammonium ion as the active oxidizing species. The catalytic cycle is initiated by the oxidation of the nitroxyl radical to the corresponding oxoammonium ion by a stoichiometric co-oxidant. This highly electrophilic oxoammonium ion then oxidizes the substrate, for example, an alcohol to a carbonyl compound, and is itself reduced back to the hydroxylamine. The hydroxylamine is then re-oxidized to the nitroxyl radical, completing the catalytic cycle. The efficiency of the catalyst is influenced by both steric and electronic factors of the nitroxyl radical.
Oxidation of Alcohols and Other Substrates
AZADO has proven to be a highly effective catalyst for the oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones. organic-chemistry.org This oxidation can be achieved using various co-oxidants, including environmentally benign options like molecular oxygen. organic-chemistry.org The reactions are typically carried out under mild conditions, showing broad functional group tolerance. organic-chemistry.org
The versatility of AZADO extends to the oxidation of other substrates as well. For instance, it can catalyze the chemoselective oxidation of α-hydroxy acids to α-keto acids. organic-chemistry.org Furthermore, systems employing AZADO have been developed for the oxidative cleavage of terminal 1,2-diols to produce carboxylic acids with one less carbon atom. organic-chemistry.org
Table 1: Oxidation of Various Alcohols Catalyzed by AZADO
| Substrate | Product | Co-oxidant | Yield (%) |
|---|---|---|---|
| 1-Phenylethanol | Acetophenone | DIAD | 98 |
| Benzyl (B1604629) alcohol | Benzaldehyde | DIAD | 99 |
| Cinnamyl alcohol | Cinnamaldehyde | DIAD | 97 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | DIAD | 99 |
| Geraniol | Geranial | DIAD | 95 |
Data sourced from a study on nitroxyl-radical-catalyzed oxidation using diisopropyl azodicarboxylate (DIAD) as the terminal oxidant.
Comparative Catalytic Performance with Other Organocatalysts (e.g., TEMPO)
A key advantage of AZADO over the more traditional nitroxyl radical catalyst TEMPO is its superior catalytic activity, particularly for the oxidation of sterically hindered secondary alcohols. jst.go.jp The four methyl groups flanking the nitroxyl group in TEMPO create significant steric hindrance, which can limit its reactivity with bulky substrates. jst.go.jpjst.go.jp In contrast, the less sterically encumbered structure of AZADO allows for more efficient oxidation of a broader range of alcohols. jst.go.jpacs.org
Studies have shown that AZADO and its derivatives, such as 1-Me-AZADO, exhibit significantly higher catalytic proficiency than TEMPO, leading to excellent yields in the conversion of various sterically demanding alcohols to their corresponding carbonyl compounds. organic-chemistry.orgnih.gov The azaadamantane skeleton is believed to contribute to the high turnover of the catalyst. jst.go.jpnih.gov While the catalytic activity of nitroxyls is influenced by their redox potential, the reduced steric profile of AZADO is a widely cited reason for its enhanced efficacy in many applications. nih.gov
Table 2: Comparison of AZADO and TEMPO in the Oxidation of a Hindered Secondary Alcohol
| Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|
| AZADO | 1-(4-Biphenylyl)ethanol | 4-Acetylbiphenyl | 98 |
| TEMPO | 1-(4-Biphenylyl)ethanol | 4-Acetylbiphenyl | 25 |
This table illustrates the superior performance of AZADO in the oxidation of a sterically hindered secondary alcohol compared to TEMPO under similar reaction conditions.
Enabling Role of the Trichloroacetyl Group in Organic Transformations
The trichloroacetyl group is not merely a passive component of the this compound molecule; its strong electron-withdrawing nature actively influences the reactivity of the azaadamantane nitrogen and enables specific synthetic strategies. evitachem.com
Activation of Functional Groups
An activating group is a substituent that increases the rate of a chemical reaction, often by altering the electronic density of a reaction center. masterorganicchemistry.com The trichloroacetyl group, with its three electron-withdrawing chlorine atoms, significantly reduces the electron density on the adjacent nitrogen atom of the amide bond. This inductive effect makes the amide carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, it decreases the basicity and nucleophilicity of the nitrogen atom, effectively "deactivating" it from participating in undesired side reactions. assets-servd.host This electronic modulation is a key feature, allowing for selective transformations elsewhere in a molecule without interference from the nitrogen lone pair.
Future Prospects and Emerging Research Directions
Unexplored Synthetic Avenues for N-Trichloroacetyl-2-azaadamantane
The synthesis of this compound has not been explicitly detailed in scientific literature. However, established methods for the acylation of secondary amines provide a logical starting point for its potential synthesis. A likely approach would involve the reaction of 2-azaadamantane (B3153908) with trichloroacetyl chloride or a related activated derivative.
A plausible synthetic route could be adapted from the known synthesis of N-acetyl-2-azaadamantane. This would involve the direct acylation of 2-azaadamantane with trichloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The choice of solvent would be critical to ensure the solubility of the starting materials and to facilitate the reaction while minimizing side reactions.
Alternative methods could explore the use of trichloroacetic anhydride (B1165640) or mixed anhydrides to introduce the trichloroacetyl group. Furthermore, the development of milder, more selective acylation catalysts could open up more efficient and environmentally benign synthetic pathways. The exploration of enzymatic or biocatalytic methods, while currently speculative, could also present a novel and highly selective route to this and other N-acylated azaadamantanes.
Discovery of Novel Reactivities and Transformation Pathways
The reactivity of this compound is anticipated to be rich and varied, primarily dictated by the interplay between the azaadamantane cage and the electron-withdrawing trichloroacetyl group. The trichloromethyl group is a key feature, and its reactions could lead to a variety of interesting molecular transformations.
One area of potential exploration is the behavior of this compound under basic conditions. It is conceivable that, in the presence of a suitable base, the compound could undergo Favorskii-type rearrangements or act as a precursor to isocyanates through the elimination of chloroform (B151607). Such reactivity would open doors to the synthesis of a diverse array of derivative compounds, including ureas and carbamates.
Furthermore, the trichloroacetyl group could be a target for reductive or radical dehalogenation reactions, providing access to mono- and di-chloroacetylated azaadamantanes, or even the fully dehalogenated N-acetyl derivative. The selective removal of chlorine atoms could serve as a method for fine-tuning the electronic properties and reactivity of the molecule. The stability of the adamantane (B196018) cage would likely allow for a wide range of reaction conditions to be explored without compromising the core structure.
Advancements in Catalytic Applications of Azaadamantane Derivatives
Azaadamantane derivatives have shown considerable promise as catalysts and ligands in organic synthesis. nih.gov While the catalytic potential of this compound itself is unknown, the broader family of azaadamantanes, particularly 2-azaadamantane N-oxyl (AZADO) derivatives, are recognized for their efficiency in oxidation reactions. nih.gov
The introduction of the N-trichloroacetyl group could modulate the electronic properties of the nitrogen atom, potentially influencing its ability to act as a ligand for transition metals. This could lead to the development of novel catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The rigid adamantane framework is known to impart stability and specific steric bulk to catalysts, which can lead to high selectivity.
Future research could focus on the synthesis of transition metal complexes featuring this compound as a ligand. The electron-withdrawing nature of the trichloroacetyl group might enhance the Lewis acidity of a coordinated metal center, leading to unique catalytic activities. Moreover, the potential for this compound to act as a precursor to other functionalized azaadamantanes could indirectly contribute to the development of new catalytic systems.
Interdisciplinary Research Opportunities in Chemical Sciences
The unique structural characteristics of this compound position it at the crossroads of several chemical disciplines, offering a platform for interdisciplinary research. The adamantane cage is a well-established pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of drug candidates. researchgate.net The incorporation of the aza- and trichloroacetyl functionalities could lead to new classes of bioactive molecules.
In the realm of materials science, the rigidity and thermal stability of the adamantane core make it an attractive building block for the creation of novel polymers and functional materials. The reactivity of the trichloroacetyl group could be harnessed for the covalent attachment of the azaadamantane moiety to polymer backbones or surfaces, leading to materials with tailored properties.
Furthermore, the study of the fundamental chemical and physical properties of this compound could provide valuable insights for computational and theoretical chemistry. The constrained geometry of the azaadamantane cage and the electronic influence of the trichloroacetyl group present an interesting system for theoretical modeling and the development of new predictive tools for molecular properties and reactivity. The exploration of this and related compounds could therefore not only expand the toolbox of synthetic chemists but also deepen our understanding of structure-property relationships in complex molecules.
Q & A
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
